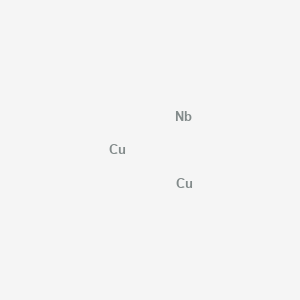
Copper;niobium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper-niobium is a compound that combines the properties of copper and niobium, resulting in a material with unique characteristics. Copper is known for its excellent electrical and thermal conductivity, while niobium is recognized for its superconducting properties and high melting point. The combination of these two elements creates a compound that is highly valuable in various scientific and industrial applications, particularly in the field of superconductivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper-niobium compounds can be synthesized through various methods. One common approach is mechanical alloying, where copper and niobium powders are mixed and subjected to high-energy ball milling. This process creates a homogeneous mixture of the two elements, which can then be heat-treated to form the desired compound .
Industrial Production Methods: In industrial settings, copper-niobium compounds are often produced using the bronze process. This involves drawing niobium filaments in a copper-tin bronze matrix and then reacting them to form a stabilized copper-niobium compound. This method is particularly effective for producing superconducting materials .
Chemical Reactions Analysis
Types of Reactions: Copper-niobium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, niobium can react with halogens like fluorine, chlorine, bromine, and iodine to form halides .
Common Reagents and Conditions: Common reagents used in these reactions include halogens and acids. For example, niobium reacts vigorously with fluorine to form niobium fluoride under controlled conditions .
Major Products: The major products formed from these reactions include niobium halides and other niobium compounds, which can be used as precursors for further chemical synthesis .
Scientific Research Applications
Copper-niobium compounds have a wide range of scientific research applications:
Superconductors: Copper-niobium compounds are extensively used in the production of superconducting materials, which are crucial for applications in high-field magnets, nuclear magnetic resonance (NMR) spectroscopy, and particle accelerators
Medical Applications: Copper-niobium compounds are being explored for their potential anticancer
Properties
CAS No. |
12158-83-7 |
|---|---|
Molecular Formula |
Cu2Nb |
Molecular Weight |
220.00 g/mol |
IUPAC Name |
copper;niobium |
InChI |
InChI=1S/2Cu.Nb |
InChI Key |
BVSORMQQJSEYOG-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Cu].[Nb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















